![molecular formula C15H14F3N3O3 B2944819 3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034426-08-7](/img/structure/B2944819.png)
3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its molecular structure and the conditions under which it is reacted. The trifluoromethyl group could undergo reactions such as nucleophilic substitution, while the acetyl group could undergo reactions such as hydrolysis .Scientific Research Applications
- Researchers have explored the anticancer properties of this compound. It has been evaluated against MCF-7 cell lines, indicating potential as an antitumor agent .
- The synthesized derivatives exhibit antimicrobial properties. Their effectiveness against various pathogens makes them valuable for combating infections .
- Some azetidin-2-one derivatives derived from this compound have been identified as immunostimulating agents. Understanding their immunomodulatory effects could lead to therapeutic applications .
- These derivatives also demonstrate antioxidant activity. Their ability to scavenge free radicals may have implications for oxidative stress-related diseases .
- Due to strong emission characteristics and enhanced water solubility, these compounds hold potential for use in bioorthogonal chemistry. Applications in bioimaging could be significant.
- The unique structure of this compound makes it suitable for catalytic reactions. Additionally, researchers explore its potential as a scaffold for drug development.
Anticancer Potential
Antimicrobial Activity
Immunostimulation
Antioxidant Properties
Biological Orthogonality
Catalysis and Drug Development
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is known to be a core structure in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target of this compound would depend on the exact configuration and substitution pattern of the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it could act as an inhibitor, activator, or allosteric modulator. The trifluoromethyl group is often used in medicinal chemistry to enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with imidazole derivatives, it could potentially impact a variety of pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. The trifluoromethyl group can enhance the metabolic stability of a compound , potentially improving its pharmacokinetic profile.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties , which could influence its behavior in different physiological environments.
Safety and Hazards
properties
IUPAC Name |
3-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)10-3-1-9(2-4-10)5-12(22)20-7-11(8-20)21-13(23)6-19-14(21)24/h1-4,11H,5-8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOIJMCTIIHODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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